

Technical Guide: Research Frontiers of 2-Chloro-6-fluorobenzamide

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzamide

CAS No.: 66073-54-9

Cat. No.: B1582351

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Executive Summary

2-Chloro-6-fluorobenzamide (CAS: 66073-54-9) is a high-value halogenated scaffold characterized by its asymmetric substitution pattern. Unlike its symmetric analog (2,6-difluorobenzamide)—a commodity intermediate for commercial insecticides like Diflubenzuron—the 2-chloro-6-fluoro variant serves as a critical tool in Structure-Activity Relationship (SAR) optimization. Its utility spans from necroptosis induction in oncology research to Sirtuin 6 (Sirt6) modulation in metabolic studies. This guide details its physicochemical advantages, specific biomedical applications, and validated synthetic protocols.

Part 1: Structural & Physicochemical Properties

The research value of **2-chloro-6-fluorobenzamide** lies in the distinct electronic and steric environment created by the "mixed halogen" motif.

The Asymmetry Advantage

In medicinal chemistry, replacing a symmetric 2,6-difluoro motif with a 2-chloro-6-fluoro motif introduces chirality (if the rest of the molecule is asymmetric) and alters the Sigma-hole characteristics, affecting halogen bonding capability.

Property	2,6-Difluorobenzamide (Standard)	2-Chloro-6-fluorobenzamide (Target)	Research Implication
Steric Bulk	Low (F van der Waals radius: 1.47 Å)	Moderate (Cl radius: 1.75 Å)	The Cl atom can force orthogonal conformation in biaryl systems, locking active conformers.
Lipophilicity	Lower (logP ~ 0.8)	Higher (logP ~ 1.3)	Enhances membrane permeability in CNS-targeted drug discovery.
Metabolic Stability	High (C-F bond is strong)	Moderate/High	The Cl atom blocks metabolism at the 2-position but is more labile than F, allowing for "soft drug" design.
Electronic Effect	Strong electron withdrawal	Asymmetric withdrawal	Creates a polarized binding surface for specific receptor pockets (e.g., Sirt6).

Part 2: Biomedical Research Applications

Necroptosis Induction (Oncology)

Research has identified **2-chloro-6-fluorobenzamide** (often coded as FF93903 in literature) as a potent inducer of cell death.^[1] Unlike traditional apoptosis, this compound can trigger necroptosis, a programmed form of necrosis, making it a vital tool for studying cancer cells resistant to apoptotic pathways.

- Mechanism: It binds to death receptors (e.g., TNFR1 superfamily), initiating a downstream cascade involving RIPK1 and RIPK3 (Receptor-Interacting Protein Kinases).

- Application: Used as a reference standard in assays screening for non-apoptotic cytotoxic agents.

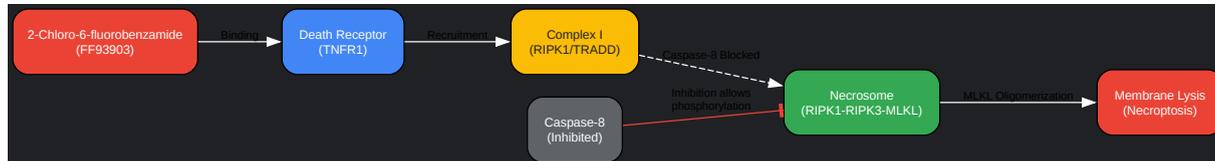
Sirtuin 6 (Sirt6) Modulation

The scaffold is a key fragment in the design of Sirt6 activators. Sirt6 is a NAD⁺-dependent deacylase implicated in DNA repair and longevity.[2]

- Fragment-Based Drug Discovery (FBDD): The 2-chloro-6-fluoro benzoyl core fits into the hydrophobic pocket of Sirt6 more effectively than the 2,6-difluoro analog due to the specific steric requirement of the chlorine atom, which displaces water molecules in the binding site.

Visualization: The Necroptosis Signaling Pathway

The following diagram illustrates the pathway activation where **2-chloro-6-fluorobenzamide** acts as the initiating ligand.[1]



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Caption: Putative mechanism of action where **2-chloro-6-fluorobenzamide** triggers necroptosis via the RIPK1/RIPK3 axis.

Part 3: Agrochemical Applications (SAR Studies)

While 2,6-difluorobenzamide is the industry standard for Benzoylurea insecticides (e.g., Diflubenzuron), the 2-chloro-6-fluoro analog is used in resistance management research.

- Rationale: Insects developing resistance to difluoro-analogs often possess point mutations in the Chitin Synthesis enzyme. The asymmetric 2-chloro-6-fluoro analogs present a different 3D-pharmacophore, potentially bypassing these resistance mechanisms.

- Synthesis Utility: It serves as the "Amide" component in the coupling reaction with isocyanates to form novel Benzoylureas.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Chloro-6-fluorobenzamide

Note: This protocol describes the hydrolysis of the nitrile precursor, the most robust laboratory method.

Reagents:

- 2-Chloro-6-fluorobenzonitrile (1.0 eq)
- Sulfuric Acid (80% w/w)
- Sodium Hydroxide (20% aq)

Step-by-Step Methodology:

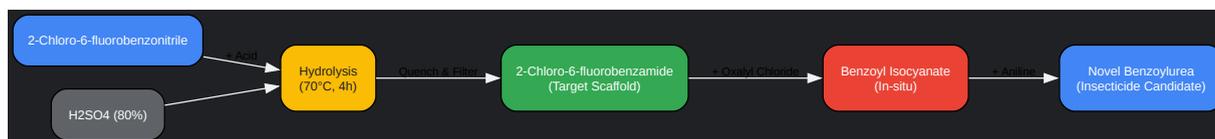
- Dissolution: Charge a glass reactor with 2-chloro-6-fluorobenzonitrile (10 g, 64.3 mmol).
- Acid Hydrolysis: Add 80% Sulfuric Acid (50 mL) dropwise at 0°C to control exotherm.
- Heating: Heat the mixture to 70°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until nitrile spot disappears.
- Quenching: Pour the reaction mixture onto crushed ice (200 g). A white precipitate will form.
- Neutralization: Adjust pH to ~8 using 20% NaOH solution (caution: exothermic).
- Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL).
- Purification: Recrystallize from Ethanol/Water (1:1).
- Yield: Expected yield 85-90%. White crystalline solid.

Protocol: General Benzoylurea Coupling (Research Scale)

Use this protocol to synthesize novel insecticide candidates from the amide.

- Preparation: Dissolve **2-chloro-6-fluorobenzamide** (1.0 eq) in dry 1,2-dichloroethane (DCE).
- Activation: Add Oxalyl Chloride (1.2 eq) dropwise at room temperature. Reflux for 2 hours to generate the benzoyl isocyanate in situ.
- Coupling: Cool to 0°C. Add the target aniline (e.g., 4-chloroaniline) dissolved in DCE.
- Completion: Stir at room temperature for 12 hours.
- Workup: Evaporate solvent. Recrystallize the residue from acetonitrile.

Visualization: Synthesis Workflow



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Caption: Workflow from precursor nitrile to final benzoylurea derivative via the amide intermediate.

Part 5: Analytical Characterization Standards

To validate the identity of **2-chloro-6-fluorobenzamide** in research samples, use the following reference data:

Technique	Parameter	Reference Value
HPLC	Column	C18 Reverse Phase (150 x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water (0.1% H3PO4) Gradient 10-90%	
Retention Time	~4.2 min (distinct from 2,6-difluoro at ~3.8 min)	
1H NMR	Solvent	DMSO-d6
Peaks	δ 7.80 (br s, 1H, NH), 7.50 (br s, 1H, NH), 7.30-7.45 (m, 3H, Ar-H)	
Mass Spec	Ionization	ESI+
M+H	174.01 (Cl isotope pattern 3:1 visible)	

References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 98564, **2-Chloro-6-fluorobenzamide**. Retrieved from [\[Link\]](#)
- Pattison, G., et al. (2026).^[3]^[4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.^[4] Retrieved from [\[Link\]](#)^[3]

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Sources

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